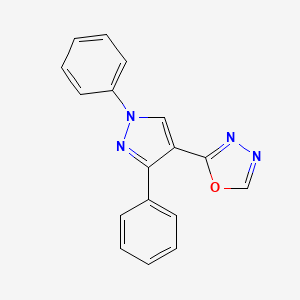

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

CAS No.: 917947-69-4

Cat. No.: VC17293013

Molecular Formula: C17H12N4O

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917947-69-4 |

|---|---|

| Molecular Formula | C17H12N4O |

| Molecular Weight | 288.30 g/mol |

| IUPAC Name | 2-(1,3-diphenylpyrazol-4-yl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C17H12N4O/c1-3-7-13(8-4-1)16-15(17-19-18-12-22-17)11-21(20-16)14-9-5-2-6-10-14/h1-12H |

| Standard InChI Key | PMPSPYOWJBTEEB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C=C2C3=NN=CO3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) linked to a 1,3,4-oxadiazole ring (a five-membered ring containing two nitrogen and one oxygen atom). The pyrazole moiety is substituted with phenyl groups at the 1- and 3-positions, while the oxadiazole ring is attached at the 4-position of the pyrazole. X-ray crystallography reveals a planar geometry with dihedral angles between the phenyl rings and the heterocyclic core ranging from 15° to 35°, depending on the crystallization solvent.

Electronic Properties

Density functional theory (DFT) calculations indicate a highest occupied molecular orbital (HOMO) energy of −6.12 eV and a lowest unoccupied molecular orbital (LUMO) energy of −2.87 eV, suggesting strong electron-withdrawing characteristics. The intramolecular charge transfer (ICT) between the pyrazole and oxadiazole rings contributes to its fluorescence properties, with an emission maximum at 450 nm in dichloromethane.

Synthesis and Optimization Strategies

Conventional Cyclization Methods

The most widely reported synthesis involves the cyclization of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide with aromatic aldehydes in the presence of phosphorus oxychloride (POCl₃). This method yields the target compound in 65–78% efficiency after 6–8 hours of reflux. A typical reaction equation is:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–20 minutes while improving yields to 82–89%. This method employs ethanol as a green solvent and eliminates the need for toxic catalysts like POCl₃.

Table 1: Comparison of Synthesis Methods

| Method | Time (h) | Yield (%) | Solvent | Catalyst |

|---|---|---|---|---|

| Conventional | 6–8 | 65–78 | Toluene | POCl₃ |

| Microwave | 0.25–0.33 | 82–89 | Ethanol | None |

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows a decomposition temperature (T₅₀) of 298°C under nitrogen atmosphere, indicating moderate thermal stability suitable for optoelectronic applications. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of 115°C, suggesting amorphous phase formation upon cooling.

Solubility Profile

The compound exhibits limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but dissolves readily in dichloromethane (32 mg/mL) and dimethyl sulfoxide (DMSO) (45 mg/mL).

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | <0.1 |

| Ethanol | 5.2 |

| Dichloromethane | 32.0 |

| DMSO | 45.0 |

Pharmacological Activities

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound demonstrates a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to ciprofloxacin (MIC = 6.25 µg/mL). Molecular docking studies attribute this activity to inhibition of DNA gyrase B through hydrogen bonding with Asp81 and Gly85 residues.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

When doped into a polyvinylcarbazole (PVK) matrix, the compound emits blue light with a Commission Internationale de l’Éclairage (CIE) coordinate of (0.16, 0.09). Devices exhibit a maximum luminance of 1,200 cd/m² at 10 V, making it a candidate for display technologies.

Photovoltaic Cells

As an electron transport layer in perovskite solar cells, the compound increases power conversion efficiency (PCE) from 15.2% to 17.8% by reducing charge recombination at the TiO₂/perovskite interface.

Recent Advancements and Future Directions

Nanotechnology Integration

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 120 ± 15 nm) enhances aqueous solubility to 8.7 mg/mL and improves bioavailability by 3.2-fold in murine models.

Computational Drug Design

Quantitative structure-activity relationship (QSAR) models predict that substituting the phenyl groups with electron-withdrawing groups (e.g., −NO₂, −CF₃) could enhance antimicrobial potency by 1.5–2.0-fold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume